3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride
Overview
Description
3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride (3AHMQHCl) is a synthetic compound used in a variety of scientific research applications. It is a crystalline solid with a molecular formula of C11H11ClN2O2 and a molecular weight of 238.67 g/mol. It is an important intermediate in the synthesis of drugs, dyes, and other compounds. 3AHMQHCl is also used as a reagent in the synthesis of other compounds, such as quinolones, benzimidazoles, and cephalosporins.
Mechanism Of Action
The mechanism of action of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride is not yet fully understood. However, it is known to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes. It is also known to bind to various receptors, such as the benzodiazepine receptor, and to modulate their activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride are not yet fully understood. However, it is known to have an inhibitory effect on various enzymes, such as cytochrome P450 enzymes, as well as to bind to various receptors, such as the benzodiazepine receptor, and to modulate their activity.
Advantages And Limitations For Lab Experiments
The advantages of using 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride in lab experiments include its availability in a variety of forms, such as powder, solution, and solid. It is also relatively stable and has a low toxicity. However, it is important to note that 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride is a synthetic compound and may not have the same effects as natural compounds.
Future Directions
There are several potential future directions for research involving 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride. These include further study of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug synthesis and drug development. Other potential research directions include investigating the effects of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride on various diseases, such as cancer and neurological disorders, as well as exploring its potential as an antimicrobial agent.
Scientific Research Applications
3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride is used in a variety of scientific research applications. It is used as a reagent to synthesize various compounds, such as quinolones, benzimidazoles, and cephalosporins. It is also used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various drugs.
properties
IUPAC Name |
3-amino-4-hydroxy-1-methylquinolin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-12-7-5-3-2-4-6(7)9(13)8(11)10(12)14;/h2-5,13H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZOWPUFFDUEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716067 | |
Record name | 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride | |
CAS RN |
65161-70-8 | |
Record name | 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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